1-(2,3,5,6-Tetramethylphenyl)ethanone

Catalog No.
S706855
CAS No.
2142-79-2
M.F
C12H16O
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,3,5,6-Tetramethylphenyl)ethanone

CAS Number

2142-79-2

Product Name

1-(2,3,5,6-Tetramethylphenyl)ethanone

IUPAC Name

1-(2,3,5,6-tetramethylphenyl)ethanone

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C12H16O/c1-7-6-8(2)10(4)12(9(7)3)11(5)13/h6H,1-5H3

InChI Key

JCNRSGPJXDRATR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C(=O)C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)C)C)C

Organic Synthesis:

-(2,3,5,6-Tetramethylphenyl)ethanone, also known as 2,3,5,6-tetramethylacetophenone, is a valuable intermediate in organic synthesis due to the presence of the reactive carbonyl group (C=O) and the four methyl groups (CH₃) on the aromatic ring. These features allow it to participate in various reactions, including:

  • Aldol condensation: The carbonyl group can react with enolates to form β-hydroxycarbonyl compounds, which are important precursors for numerous pharmaceuticals and natural products .
  • Friedel-Crafts acylation: The aromatic ring can act as an electrophile in Friedel-Crafts acylation reactions, enabling the introduction of additional functional groups onto the ring, leading to more complex molecules .
  • Suzuki-Miyaura coupling: The presence of the aryl halide derivatives of 1-(2,3,5,6-tetramethylphenyl)ethanone allows them to participate in Suzuki-Miyaura coupling reactions, forming C-C bonds with various coupling partners, expanding the molecule's diversity .

Material Science:

The bulky and hydrophobic nature of the four methyl groups in 1-(2,3,5,6-tetramethylphenyl)ethanone makes it a potential candidate for the development of:

  • Liquid crystals: The rigid core and flexible alkyl chain could contribute to the formation of liquid crystalline phases with unique optical properties, potentially useful in display technologies .
  • Organic light-emitting diodes (OLEDs): The aromatic core and the carbonyl group might enable the design of luminescent materials for use in OLEDs .

Medical Research:

While the specific applications of 1-(2,3,5,6-tetramethylphenyl)ethanone in medicine are limited, its structural similarity to other bioactive molecules has prompted some research exploring its potential:

  • Antimicrobial activity: Studies have investigated the potential antimicrobial properties of 1-(2,3,5,6-tetramethylphenyl)ethanone and its derivatives against various bacterial and fungal strains . However, further research is needed to determine its efficacy and safety for therapeutic applications.
  • Ligand design: The molecule's structure could inspire the design of new ligands for specific enzymes or receptors, potentially leading to the development of novel drugs . However, this is an active area of research, and 1-(2,3,5,6-tetramethylphenyl)ethanone itself has not yet been reported in this context.

1-(2,3,5,6-Tetramethylphenyl)ethanone, with the chemical formula C12_{12}H16_{16}O and CAS number 2142-79-2, is an organic compound characterized as a white to pale yellow crystalline powder. This compound is notable for its distinctive structural properties, which include a ketone functional group attached to a tetramethyl-substituted aromatic ring. It is commonly utilized as a fragrance and flavoring agent across various industries due to its pleasant aromatic profile .

  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions such as nitration, sulfonation, and halogenation. These reactions are facilitated by the electron-donating effects of the methyl groups on the aromatic system.
  • Oxidation: The ketone can be oxidized to yield carboxylic acids or other oxygenated derivatives.
  • Reduction: The ketone group can be reduced to form an alcohol, producing 1-(2,3,5,6-tetramethylphenyl)ethanol .

The biological activity of 1-(2,3,5,6-tetramethylphenyl)ethanone is linked to its structural features. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring may engage in π-π interactions with other aromatic systems, potentially affecting molecular recognition and binding processes.

The synthesis of 1-(2,3,5,6-tetramethylphenyl)ethanone can be accomplished through several methods:

  • Friedel-Crafts Acylation: A common synthetic route involves the Friedel-Crafts acylation of 1,2,4,5-tetramethylbenzene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically requires anhydrous conditions and careful temperature control to minimize side reactions .
  • Industrial Production: In industrial settings, large-scale production often employs optimized Friedel-Crafts acylation processes. Techniques such as continuous flow reactors and automated control systems are utilized to ensure high yield and product purity.

1-(2,3,5,6-Tetramethylphenyl)ethanone finds applications in various fields:

  • Fragrance Industry: It is widely used as a fragrance component in perfumes and personal care products due to its appealing scent.
  • Flavoring Agent: This compound is also employed as a flavoring agent in food products.
  • Chemical Research: Its unique structural properties make it a subject of interest in scientific studies related to organic chemistry and materials science .

Research into the interaction of 1-(2,3,5,6-tetramethylphenyl)ethanone with biological systems has highlighted its potential effects on molecular interactions. The compound's ability to engage in hydrogen bonding and π-π interactions suggests it may influence various biochemical pathways. Further studies could elucidate its specific mechanisms of action within biological contexts.

Several compounds share structural similarities with 1-(2,3,5,6-tetramethylphenyl)ethanone. Here are some notable examples:

Compound NameIUPAC NameKey Features
1-(2,3,4,5-Tetramethylphenyl)ethanone1-(2,3,4,5-tetramethylphenyl)ethanoneSimilar structure but different methyl group positioning
1-(2,3,5,6-Tetramethylphenyl)methanol1-(2,3,5,6-tetramethylphenyl)methanolContains an alcohol functional group instead of a ketone
2,3,5,6-Tetramethylbenzaldehyde2,3,5,6-tetramethylbenzaldehydeAn aldehyde derivative with a similar aromatic framework

Uniqueness: The unique arrangement of methyl groups on the aromatic ring of 1-(2,3,5,6-tetramethylphenyl)ethanone contributes to its distinct chemical properties and reactivity compared to these similar compounds. Its specific structural characteristics make it a valuable subject for further research in various scientific fields .

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2142-79-2

Wikipedia

1-(2,3,5,6-tetramethylphenyl)ethanone

Dates

Modify: 2023-08-15

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